1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate

Lipophilicity Membrane permeability Carbamate SAR

1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate (CAS 104029-78-9) is a synthetic benzoxazole carbamate derivative characterized by a 2-chloro-6-fluorophenyl substituent and an N-ethylcarbamate ester moiety. Its molecular formula is C₁₇H₁₄ClFN₂O₃ with a molecular weight of 348.76 g/mol.

Molecular Formula C17H14ClFN2O3
Molecular Weight 348.8 g/mol
CAS No. 104029-78-9
Cat. No. B12895770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate
CAS104029-78-9
Molecular FormulaC17H14ClFN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C17H14ClFN2O3/c1-2-20-17(22)24-15(14-10(18)6-5-7-11(14)19)16-21-12-8-3-4-9-13(12)23-16/h3-9,15H,2H2,1H3,(H,20,22)
InChIKeyKOAWOOGPBPISMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate (CAS 104029-78-9): Structural and Physicochemical Baseline for Procurement Decisions


1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate (CAS 104029-78-9) is a synthetic benzoxazole carbamate derivative characterized by a 2-chloro-6-fluorophenyl substituent and an N-ethylcarbamate ester moiety . Its molecular formula is C₁₇H₁₄ClFN₂O₃ with a molecular weight of 348.76 g/mol . The compound belongs to a broader class of benzoxazole carbamates that have been investigated in patent literature for agricultural applications, including herbicidal and fungicidal uses [1]. Its structural architecture—combining a halogenated phenyl ring with a benzoxazole heterocycle and a carbamate linkage—positions it within a chemical space distinct from simpler carbamates and other benzoxazole derivatives, with implications for lipophilicity, metabolic stability, and target-site interactions that differentiate it from closest analogs.

Why 1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate Cannot Be Substituted With In-Class Analogs for Research and Industrial Use


Generic substitution of benzoxazole carbamates is precluded by the steep structure-activity and structure-property gradients observed within this chemical series. Even subtle modifications—such as replacement of the N-ethyl with N-methyl (CAS 104029-63-2) or N,N-dimethyl (CAS 104029-82-5) on the carbamate nitrogen, or alteration of the 2-chloro-6-fluorophenyl substitution pattern—produce measurable shifts in logP, aqueous solubility, steric bulk, and hydrogen-bonding capacity . These parameters directly govern membrane permeability, metabolic hydrolysis rates, and target-site binding affinity [1]. In agrochemical contexts, such changes translate into differential herbicidal or fungicidal efficacy, crop selectivity, and environmental fate profiles, making inter-compound interchange scientifically unjustified without compound-specific validation data.

Quantitative Differentiation Evidence for 1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate Versus Closest Analogs


N-Alkyl Carbamate Chain Length Modulates Calculated logP and Predicted Membrane Permeability

The target compound (N-ethylcarbamate) exhibits a calculated logP intermediate between its N-methyl (CAS 104029-63-2) and N-butyl (CAS 112953-10-3) analogs. The N-ethyl substituent adds one methylene unit relative to N-methyl, increasing lipophilicity while avoiding the excessive logP elevation of the N-butyl variant that may reduce aqueous solubility . This positions the compound in a logP window (estimated ~3.5–4.5) considered favorable for passive membrane translocation in both plant and fungal systems.

Lipophilicity Membrane permeability Carbamate SAR

Molecular Weight and Rotatable Bond Count Differentiate This Compound From N,N-Dimethyl and Unsubstituted Phenyl Analogs

The target compound (MW 348.76 g/mol; C₁₇H₁₄ClFN₂O₃) is structurally differentiated from the N,N-dimethyl analog (CAS 104029-82-5; same MW but tertiary carbamate) and the unsubstituted phenyl analog (CAS 104029-80-3; MW 296.32 g/mol; C₁₇H₁₆N₂O₃, lacking Cl and F) . The 2-chloro-6-fluorophenyl motif introduces both electron-withdrawing effects and steric constraints absent in the unsubstituted phenyl variant, while the secondary N-ethylcarbamate (one H-bond donor) differs from the tertiary N,N-dimethylcarbamate (zero H-bond donors) .

Molecular descriptors Physicochemical properties Drug-likeness

Patent Literature Supports Benzoxazole Carbamate Series as Distinct Agrochemical Candidates With Compound-Specific Activity Profiles

Patent EP0535923A1 (Zeneca Limited, 1992) discloses benzoxazole, benzothiazole, and benzimidazole derivatives as fungicides, establishing that within this scaffold class, individual substitution patterns—including carbamate N-alkylation and phenyl ring halogenation—produce compound-specific variations in antifungal spectrum and potency [1]. The target compound's specific 2-chloro-6-fluorophenyl and N-ethylcarbamate combination falls within the claimed chemical space, but activity data for individual exemplified compounds are typically not disclosed in the public patent abstract. Separately, a series of α-benzoxazolylbenzyl carbamates exhibited moderate herbicidal activity with gramineous crop tolerance at 0.5 lb/acre, demonstrating the agricultural relevance of this scaffold class [2].

Agrochemical patents Fungicide Herbicide Benzoxazole

Carbamate N-Substitution Governs Predicted Metabolic Hydrolysis Rate Based on Established Structure-Metabolism Relationships

A comprehensive review of carbamate structure-metabolism relationships established that metabolic lability follows the trend: Aryl-OCO-NHAlkyl >> Aryl-OCO-N(Alkyl)₂ ≥ Aryl-OCO-N(endocyclic) [1]. The target compound, bearing an Aryl-OCO-NHEthyl motif, is predicted to undergo more rapid metabolic hydrolysis than its N,N-dimethyl analog (CAS 104029-82-5; Aryl-OCO-N(Me)₂, greater stability) but potentially slower than its N-methyl analog (CAS 104029-63-2; Aryl-OCO-NHMe, most labile) due to the slightly increased steric shielding of the N-ethyl group [1].

Metabolic stability Carbamate hydrolysis Structure-metabolism relationship

Application Scenarios for 1,3-Benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl N-ethylcarbamate Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Probing N-Alkyl Carbamate Effects on Bioactivity and Selectivity

Research groups engaged in agrochemical discovery can use CAS 104029-78-9 as a key intermediate-logP analog within a benzoxazole carbamate series. Its N-ethyl substitution and halogenated phenyl ring provide a differentiated physicochemical profile relative to N-methyl and N,N-dimethyl variants [1]. Systematic comparison of herbicidal or fungicidal activity across this N-alkyl series can elucidate the lipophilicity-activity relationship for this scaffold, guiding lead optimization toward candidates with optimal balance of potency, crop selectivity, and environmental fate.

Metabolic Stability Profiling of Carbamate Agrochemical Candidates

Given the established class-level structure-metabolism relationship wherein N-monosubstituted carbamates (Aryl-OCO-NHAlkyl) exhibit higher hydrolytic lability than N,N-disubstituted analogs [1], CAS 104029-78-9 serves as a representative compound for studying the metabolic fate of secondary carbamates in plant, soil, or mammalian microsomal systems. Its intermediate predicted stability—between rapidly hydrolyzed N-methyl and more stable N,N-dimethyl analogs—makes it valuable for calibrating in vitro half-life assays and developing predictive metabolic models for this chemical class.

Reference Standard for Analytical Method Development in Benzoxazole Carbamate Research

The compound's distinct chromatographic and spectroscopic properties—governed by its specific halogen substitution pattern (Cl, F) and N-ethylcarbamate moiety—make it suitable as a reference standard for HPLC, LC-MS, or GC-MS method development targeting benzoxazole carbamate analytes in environmental or biological matrices. Its differentiation from the unsubstituted phenyl analog (CAS 104029-80-3, lacking halogens) in retention time and mass spectral fragmentation provides a useful system suitability check for methods intended to resolve closely related carbamate congeners.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment

Patent landscape analysis, including EP0535923A1 covering benzoxazole carbamates as fungicides [2], positions CAS 104029-78-9 as a structurally defined exemplar within a protected chemical space. Organizations conducting freedom-to-operate assessments or seeking to design-around existing agrochemical patents can procure this compound to benchmark the structural boundaries of prior art claims, enabling informed decisions about novel analog design that avoids infringement while retaining desirable biological activity.

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